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molecular formula C10H11F3N2O2 B7587550 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B7587550
M. Wt: 248.20 g/mol
InChI Key: XMIOUJGDIKRGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728029B2

Procedure details

Cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (0.237 g, 0.858 mmol) was dissolved in methanol (2.0 mL). Water (2.0 mL) and lithium hydroxide (0.027 g, 1.127 mmol) were added and the mixture was heated at 80° C. for 2 hours. After cooling to room temperature, the methanol was removed in vacuo. THF was added to the residue and then removed in vacuo to insure complete removal of the methanol. 6N HCl (0.2 mL) was added to the aqueous residue to pH 2-3 resulting in precipitation of a white solid. The solid was collected by filtration, washed with water and dried under high vacuum at 100° C. to give 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid (0.134 g, 63%).
Name
Cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
0.237 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.027 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[C:10]=1[C:11]([F:14])([F:13])[F:12])=[O:5])C.O.[OH-].[Li+]>CO>[CH:15]1([N:9]2[C:10]([C:11]([F:12])([F:13])[F:14])=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=[N:8]2)[CH2:16][CH2:17][CH2:18][CH2:19]1 |f:2.3|

Inputs

Step One
Name
Cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
0.237 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1C(F)(F)F)C1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
0.027 g
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
THF was added to the residue
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
removal of the methanol
ADDITION
Type
ADDITION
Details
6N HCl (0.2 mL) was added to the aqueous residue to pH 2-3
CUSTOM
Type
CUSTOM
Details
resulting in precipitation of a white solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 100° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1N=CC(=C1C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.134 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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